molecular formula C24H23N3O4S2 B3076601 N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040660-76-1

N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B3076601
CAS No.: 1040660-76-1
M. Wt: 481.6 g/mol
InChI Key: XKSQCMUHCLHLCH-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with an ethyl group at position 3 and a phenyl group at position 5. A sulfanyl (-S-) bridge at position 2 connects the heterocycle to an acetamide moiety, which is further substituted with a 2,5-dimethoxyphenyl group. Key features include:

  • Thieno[3,2-d]pyrimidin-4-one core: A fused bicyclic system combining thiophene and pyrimidine rings, known for electronic stability and diverse bioactivity.
  • Substituents: The 3-ethyl and 7-phenyl groups enhance lipophilicity, while the 2,5-dimethoxyphenyl acetamide contributes to hydrogen-bonding capacity.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-4-27-23(29)22-21(17(13-32-22)15-8-6-5-7-9-15)26-24(27)33-14-20(28)25-18-12-16(30-2)10-11-19(18)31-3/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSQCMUHCLHLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, among other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N3O4S2C_{24}H_{23}N_{3}O_{4}S_{2} with a molecular weight of approximately 481.6 g/mol. The unique structural features include a thienopyrimidine core, which is known for its pharmacological potential.

PropertyValue
Molecular FormulaC24H23N3O4S2
Molecular Weight481.6 g/mol
Purity≥ 95%

Antimicrobial Activity

Research indicates that compounds within the thienopyrimidine class demonstrate significant antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains.

For example:

  • Gram-negative bacteria : Effective against Escherichia coli and Salmonella typhi.
  • Gram-positive bacteria : Demonstrated activity against Staphylococcus aureus and Bacillus subtilis.

The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, with some derivatives showing significant activity at low concentrations .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines by targeting specific signaling pathways involved in cell growth and survival. For instance, it has been reported to affect the MEK/ERK pathway, which is crucial in many cancers .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of kinases involved in cell signaling.
  • Disruption of Cellular Processes : It can interfere with DNA replication and repair mechanisms in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in malignant cells .

Case Studies

Several studies have highlighted the efficacy of thienopyrimidine derivatives similar to this compound:

  • Study on Antibacterial Activity : A series of thienopyrimidines were synthesized and tested for their ability to inhibit bacterial growth. The results indicated that modifications at the amido or imino side chains significantly enhanced antimicrobial potency .
  • Anticancer Evaluation : In vitro tests on various cancer cell lines demonstrated that compounds with similar structures effectively inhibited cell growth, suggesting a promising avenue for further development in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

(a) Thieno[3,2-d]pyrimidin vs. Pyrimidin/Dihydropyrimidin Derivatives

The target compound’s thieno-pyrimidin core differs from simpler pyrimidin or dihydropyrimidin systems seen in analogs. For example:

  • Compound 5.6 (): Features a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl core with a thioacetamide linkage to a 2,3-dichlorophenyl group. The dihydropyrimidin ring lacks the fused thiophene, reducing aromaticity and electronic conjugation compared to the target compound .
(b) Sulfanyl vs. Sulfamoyl Linkages
  • Compound 3 (): Contains a sulfamoyl (-SO₂-NH-) bridge connecting acetamide to a 2-oxotetrahydrofuran-3-yl group. This contrasts with the target’s sulfanyl (-S-) linkage, which lacks the sulfonyl oxygen atoms and nitrogen .

Substituent Effects

(a) Aromatic Substituents: Methoxy vs. Chloro
  • Target compound : The 2,5-dimethoxyphenyl group provides electron-donating methoxy substituents, enhancing electron density and possibly improving interaction with hydrophobic pockets.
  • Compound 5.6 (): The 2,3-dichlorophenyl group introduces electron-withdrawing chlorine atoms, increasing molecular weight (344.21 g/mol vs. ~500 g/mol estimated for the target) and altering solubility .
(b) Heterocyclic Substituents
  • Compound in : Features a pyridin-2-yl or pyrimidin-2-yl group attached via a sulfamoyl linkage. These substituents introduce basic nitrogen atoms, which could facilitate protonation at physiological pH, unlike the non-basic thieno-pyrimidin core of the target .

Physicochemical and Analytical Data Comparison

Parameter Target Compound Compound 5.6 Compound 3
Molecular Formula C₂₄H₂₃N₃O₄S₂ (estimated) C₁₃H₁₁Cl₂N₃O₂S C₁₁H₁₃N₂O₅S
Molecular Weight ~505.6 g/mol 344.21 g/mol 299.34 g/mol
Melting Point Not reported 230°C 174–176°C
Key NMR Signals N/A δ 12.50 (NH), 10.10 (NHCO) δ 10.33 (NH), 8.16 (Ar-H)
Elemental Analysis (C) N/A 45.29% (found) 58.41% (calculated)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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